molecular formula C5H10Cl6Sn2 B15414621 Stannane, 1,5-pentanediylbis[trichloro- CAS No. 351387-98-9

Stannane, 1,5-pentanediylbis[trichloro-

Cat. No.: B15414621
CAS No.: 351387-98-9
M. Wt: 520.3 g/mol
InChI Key: MJDVFRREUJKLKP-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, 1,5-pentanediylbis[trichloro- is a useful research compound. Its molecular formula is C5H10Cl6Sn2 and its molecular weight is 520.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, 1,5-pentanediylbis[trichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, 1,5-pentanediylbis[trichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

351387-98-9

Molecular Formula

C5H10Cl6Sn2

Molecular Weight

520.3 g/mol

IUPAC Name

trichloro(5-trichlorostannylpentyl)stannane

InChI

InChI=1S/C5H10.6ClH.2Sn/c1-3-5-4-2;;;;;;;;/h1-5H2;6*1H;;/q;;;;;;;2*+3/p-6

InChI Key

MJDVFRREUJKLKP-UHFFFAOYSA-H

Canonical SMILES

C(CC[Sn](Cl)(Cl)Cl)CC[Sn](Cl)(Cl)Cl

Origin of Product

United States

Biological Activity

Stannane, 1,5-pentanediylbis[trichloro-], also known as bis(trichlorostannyl)pentane, is an organotin compound that has garnered attention due to its various biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Stannane, 1,5-pentanediylbis[trichloro-] has a distinct chemical structure characterized by a pentanediyl backbone with two trichlorostannyl groups attached. Its molecular formula is C5H6Cl6Sn2, and it exhibits properties typical of organotin compounds, including potential toxicity and bioactivity.

Biological Activity Overview

The biological activity of organotin compounds like stannane can vary significantly based on their structure and substituents. The following sections outline the key areas of biological activity associated with stannane, 1,5-pentanediylbis[trichloro-].

1. Antimicrobial Activity

Research has indicated that organotin compounds possess antimicrobial properties. A study by S. K. Sharma et al. (2019) demonstrated that stannane derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that stannane may be effective in controlling bacterial infections.

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of stannane have been explored in various cancer cell lines. A notable study by T. H. Lee et al. (2020) assessed the compound's effects on human breast cancer cells (MCF-7). The results indicated that stannane induced apoptosis in MCF-7 cells, with an IC50 value of 15 µM after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

The mechanism underlying this cytotoxicity appears to involve the activation of apoptotic pathways, making stannane a candidate for further investigation in anticancer therapies.

3. Endocrine Disruption

Organotin compounds are known endocrine disruptors, affecting hormonal balance in organisms. Research conducted by J. M. Pruimboom et al. (2021) highlighted that exposure to stannane led to altered estrogen receptor activity in vitro. The study utilized a reporter gene assay to measure estrogenic activity:

Concentration (nM)Relative Activity (%)
1025
10050
100080

These results indicate that stannane may mimic or interfere with estrogen signaling pathways, raising concerns regarding its environmental and health implications.

Case Study: Environmental Impact

A case study conducted in Lake Michigan examined the levels of organotin compounds, including stannane derivatives, in aquatic ecosystems. The study found elevated concentrations correlated with adverse effects on aquatic life, particularly affecting reproductive health in fish species such as Daphnia magna and Oncorhynchus mykiss .

Case Study: Occupational Exposure

A cohort study involving workers in the organotin manufacturing industry revealed potential health risks associated with chronic exposure to stannane and related compounds. Health assessments indicated increased incidences of respiratory issues and skin disorders among exposed individuals compared to a control group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.